2-Chloro-6-(propylsulfanyl)pyrazine
Description
Contextualization of Halogenated Pyrazine (B50134) Scaffolds in Advanced Synthesis
Halogenated pyrazines are pivotal intermediates in the construction of a wide array of functional molecules. The halogen atom, typically chlorine or bromine, serves as a versatile handle for introducing further chemical diversity through nucleophilic substitution or cross-coupling reactions. The presence of a halogen on the pyrazine ring significantly influences its chemical behavior, often facilitating reactions that would be sluggish on the parent heterocycle.
Research has demonstrated that halogenated pyrazines are precursors to a variety of biologically active compounds, including derivatives with potential antimicrobial and anticancer properties. nih.govresearchgate.net For instance, the chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate libraries of substituted pyrazines for biological screening. The strategic placement of a halogen, as seen in 2-Chloro-6-(propylsulfanyl)pyrazine, allows for regioselective functionalization, a key aspect of modern synthetic design.
Significance of Organosulfur Moieties in Heterocyclic Chemistry
The incorporation of organosulfur functionalities into heterocyclic frameworks is a well-established strategy for modulating the physicochemical and biological properties of molecules. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), offers a subtle yet powerful means of fine-tuning electronic and steric parameters. In the context of this compound, the propylsulfanyl group introduces a lipophilic character that can influence a molecule's solubility and membrane permeability.
Furthermore, the sulfur atom can engage in non-covalent interactions, such as hydrogen bonding and sigma-hole interactions, which can be crucial for molecular recognition and binding to biological targets. Studies on related alkylthiopyrazine derivatives have indicated that the nature of the alkylthio group can significantly impact biological activity, with lipophilicity playing a key role in the antimycobacterial effects of these compounds. nih.gov
Evolution of Synthetic Strategies for Dihalo- and Alkylthiopyrazines
The synthesis of this compound typically begins with a dihalogenated pyrazine, such as 2,6-dichloropyrazine (B21018). The preparation of such precursors has evolved over time, with early methods often relying on high-temperature vapor-phase chlorination of pyrazine. google.com More contemporary approaches may involve the use of N-oxides to direct chlorination to specific positions on the pyrazine ring, offering greater control and milder reaction conditions. rsc.org
The introduction of the propylsulfanyl group is generally achieved through a nucleophilic aromatic substitution reaction. In this key step, a thiol, such as propane-1-thiol, or its corresponding thiolate, displaces one of the chlorine atoms on the 2,6-dichloropyrazine ring. This reaction is a cornerstone in the synthesis of a wide range of alkylthiopyrazines. Research has shown that such substitutions can be carried out efficiently, providing access to a diverse set of 6-alkylthio- and 6-arylthiopyrazine derivatives. nih.govnih.gov The general scheme for this transformation is depicted below:
General Synthetic Scheme:
This selective monosubstitution is a testament to the controlled reactivity that can be achieved with dihalopyrazines, allowing for the sequential introduction of different functional groups.
Emerging Research Frontiers in Pyrazine-Based Molecular Design
The structural motif of this compound represents a confluence of functionalities that are highly relevant to current research frontiers. The remaining chloro substituent provides a reactive site for further elaboration, enabling its use in the construction of more complex, polyfunctionalized pyrazine systems. This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce aryl or other carbon-based substituents.
The pyrazine core itself is a key component in the development of novel materials and pharmaceuticals. mdpi.com Researchers are exploring pyrazine derivatives for applications ranging from organic light-emitting diodes (OLEDs) to potent enzyme inhibitors. The specific combination of a halogen and an organosulfur group in this compound makes it an attractive starting point for the synthesis of targeted molecules where the properties of both moieties can be harnessed synergistically. The exploration of such molecules is part of a broader trend in medicinal chemistry and materials science towards the rational design of compounds with precisely tailored functions. mdpi.commdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉ClN₂S |
| Molecular Weight | 188.68 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Table 2: Key Synthetic Reactions
| Reaction Type | Reactants | Product | Significance |
| Nucleophilic Aromatic Substitution | 2,6-Dichloropyrazine, Propane-1-thiol | This compound | Key step for introducing the organosulfur moiety. |
| Further Functionalization (Potential) | This compound, Various nucleophiles/coupling partners | Diverse substituted pyrazines | Allows for the creation of libraries of compounds for screening. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propylsulfanylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-2-3-11-7-5-9-4-6(8)10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWJHYKAAKTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303911 | |
| Record name | 2-Chloro-6-(propylthio)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094842-84-8 | |
| Record name | 2-Chloro-6-(propylthio)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094842-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(propylthio)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 6 Propylsulfanyl Pyrazine and Analogous Derivatives
Strategic Approaches to Halogenated Pyrazine (B50134) Precursors
The initial and crucial step in the synthesis of 2-Chloro-6-(propylsulfanyl)pyrazine is the preparation of a suitable halogenated pyrazine intermediate. This typically involves the regioselective introduction of a chlorine atom onto the pyrazine ring.
Regioselective Chlorination Techniques for Pyrazine Systems
Direct chlorination of the pyrazine ring is a common method for producing chloropyrazine. One established method involves the vapor-phase reaction of pyrazine with chlorine at elevated temperatures, ranging from 150 to 600°C, to yield monochloropyrazine. google.com The use of a chlorination catalyst, such as copper chloride impregnated on a contact material or activated carbon, can facilitate this reaction at temperatures between 150 and 450°C. google.com
Another approach involves the use of N-oxide intermediates to strategically install a chlorine atom. For instance, N-oxides can be used to direct the chlorination to a specific position on the pyrazine ring. mdpi.com This method offers a high degree of regioselectivity, which is essential for the synthesis of specifically substituted pyrazines. A key synthetic intermediate can be prepared from 2-aminopyrazine (B29847) through a sequence that includes regioselective chlorination. mdpi.com
Halogen Exchange Reactions for Pyrazine Functionalization
Halogen exchange reactions provide an alternative route to functionalize the pyrazine ring. The Finkelstein reaction, for example, is a well-known halogen exchange method used for the preparation of iodoalkanes by reacting an alkyl halide with sodium iodide in acetone. youtube.com While primarily used for alkyl halides, the principles of this reaction can be adapted for heteroaromatic systems like pyrazines. Similarly, the Swarts reaction is employed for the synthesis of fluoroalkanes using metallic fluorides. youtube.com These types of exchange reactions can be valuable for introducing different halogens onto the pyrazine ring, which can then serve as a handle for further functionalization.
Introduction of the Propylsulfanyl Substituent
Once the halogenated pyrazine precursor is obtained, the next step is the introduction of the propylsulfanyl group. This is typically achieved through nucleophilic substitution or cross-coupling reactions.
Nucleophilic Substitution Strategies for Sulfide (B99878) Incorporation
The chlorine atom on the pyrazine ring is susceptible to nucleophilic attack, making nucleophilic substitution a straightforward method for introducing the propylsulfanyl group. This can be achieved by reacting the chloropyrazine with a propanethiolate salt, such as sodium propanethiolate. The reaction of chloropyrazines with various sodium thiolates, including sodium benzyl (B1604629) sulphide, has been reported to yield the corresponding pyrazinyl sulfides. rsc.org In a similar vein, the synthesis of 5-alkyl-6-(alkylsulfanyl)- and 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides has been accomplished through the nucleophilic substitution of a chlorine atom with various alkyl and arylthiolates. nih.gov
Cross-Coupling Approaches for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the C-S bond. While palladium-catalyzed reactions like the Stille, Suzuki, and Negishi couplings are more commonly used for C-C bond formation in pyrazine chemistry, they can also be adapted for C-S bond formation. rsc.org For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming carbon-nitrogen bonds and its principles can be extended to carbon-sulfur bond formation. youtube.com
Recent advancements have also led to the development of transition-metal-free C-S cross-coupling reactions. One such method utilizes visible light to promote the reaction between thiols and aryl halides, offering a mild and scalable alternative. acs.org This approach has been successfully applied to a wide range of aryl halides and thiols. acs.org The Fukuyama coupling, which involves a palladium-catalyzed reaction between a thioester and an organozinc halide, is another relevant cross-coupling reaction for forming carbon-sulfur bonds. youtube.com
Optimization of Alkylation and Thiolation Conditions
The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the alkylation (chlorination) and thiolation steps.
For the chlorination step, factors such as reaction temperature, the presence and type of catalyst, and the ratio of reactants are critical in controlling the regioselectivity and yield of the desired chloropyrazine. google.com
In the thiolation step, the choice of solvent, base, and catalyst (if applicable) plays a significant role. For nucleophilic substitution reactions, the solvent can influence the solubility of the reactants and the rate of reaction. In cross-coupling reactions, the selection of the appropriate ligand for the metal catalyst is crucial for achieving high yields and preventing side reactions. The reaction temperature and time must also be carefully controlled to ensure complete conversion and minimize decomposition of the product.
Advanced Derivatization and Functionalization of the Pyrazine Core
The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for its functionalization. While this characteristic facilitates certain reactions like nucleophilic aromatic substitution, it can also deactivate the ring towards other transformations. rsc.org Consequently, the development of robust and versatile synthetic methods is paramount.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazines
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules. rsc.orgacs.org In the context of pyrazine chemistry, these reactions provide a means to introduce a wide array of substituents onto the pyrazine core, starting from readily available halogenated precursors. rsc.org The reactivity of halopyrazines in these transformations is influenced by the nature of the halogen and the electronic properties of other substituents on the pyrazine ring.
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation. rsc.orgorganic-chemistry.org This reaction has been successfully applied to the functionalization of halogenated pyrazines. For instance, various dichloropyrazines have been shown to undergo direct metalation followed by Negishi cross-coupling with iodoarenes and iodothiophene, affording the corresponding coupled products in good yields. rsc.org
Table 1: Examples of Negishi Coupling Reactions on Halogenated Pyrazines
| Pyrazine Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| 2,5-Dichloropyrazine | Iodobenzene | Pd(dba)₂/tfp | 2-Chloro-5-phenylpyrazine | 78 | rsc.org |
| 2,6-Dichloropyrazine (B21018) | 2-Iodothiophene | Pd(dba)₂/tfp | 2-Chloro-6-(2-thienyl)pyrazine | 65 | rsc.org |
| 2-Chloro-6-iodopyrazine (B3024086) | Acetylenic zinc reagent | Not specified | 2-Chloro-6-alkynylpyrazine | Not specified | rsc.org |
| Halopyrazines | Alkylzinc halides | Pd(dppf)Cl₂ | Alkylpyrazines | up to 61 | rsc.org |
Note: dba is dibenzylideneacetone (B150790) and tfp is tri(o-furyl)phosphine.
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, owing to its mild reaction conditions, functional group tolerance, and the environmental benignity of the organoboron reagents. researchgate.net The application of this reaction to halogenated pyrazines has been a subject of significant investigation. Early work by McKillop and co-workers demonstrated the successful coupling of chloropyrazine with various arylboronic acids using conventional palladium-phosphine catalysts, achieving good to excellent yields. rsc.org
The choice of catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling of chloropyrazines. While Pd(PPh₃)₄ was found to be ineffective, catalysts like Pd(dppb)Cl₂ have shown excellent activity. rsc.orgacs.org The electronic nature of the substituents on the arylboronic acid generally does not adversely affect the reaction. rsc.org Highly functionalized bromopyrazines have also been successfully subjected to Suzuki coupling conditions to produce 6-arylpyrazines in high yields. rsc.org Furthermore, the development of novel palladium(II) ONO pincer complexes has led to highly active catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with arylboronic acids in aqueous media. researchgate.netdntb.gov.ua
Table 2: Selected Suzuki-Miyaura Coupling Reactions of Halogenated Pyrazines
| Pyrazine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/Water | 95 | rsc.org |
| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/Water | 85 | rsc.org |
| 6-Bromopyrazine derivative | Biphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-100 | rsc.org |
| 2-Chloropyrazine | Various arylboronic acids | Palladium(II) ONO pincer complex | Not specified | Water/Toluene | High | researchgate.netdntb.gov.ua |
The Sonogashira coupling provides a powerful and direct method for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. nih.govwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The resulting alkynyl-substituted pyrazines are valuable intermediates for the synthesis of more complex molecules and materials. rsc.org
The Sonogashira coupling has been successfully employed for the functionalization of halogenated pyrazines. For instance, the reaction of 2-chloro-6-iodopyrazine with terminal alkynes in the presence of a palladium catalyst and a copper(I) salt affords the corresponding 2-chloro-6-alkynylpyrazines. rsc.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org
Table 3: Illustrative Sonogashira Coupling of a Halogenated Pyrazine
| Pyrazine Substrate | Alkyne | Catalyst System | Product | Reference |
| 2-Iodo-3,6-dimethylpyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2,5-Dimethyl-3-(phenylethynyl)pyrazine | rsc.org |
The Stille coupling, which pairs an organotin reagent with an organic halide, is another versatile palladium-catalyzed C-C bond-forming reaction. wikipedia.orgmdpi.com It has found significant application in the synthesis of bipyrazine architectures, which are important ligands in coordination chemistry and building blocks for functional materials. rsc.org
The reaction can be performed by coupling a stannylated pyrazine with a halogenated pyrazine or another aryl halide. For example, the Stille reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride has been reported, although homocoupling of the organotin reagent can be a competing side reaction. rsc.org Careful control of the reaction conditions, such as the order of reagent addition, can suppress this side reaction. rsc.org The Stille coupling has also been utilized to connect pyrazine rings to other heterocyclic systems, such as triazines, and to form complex polycyclic structures. rsc.org
Table 4: Example of a Stille Coupling for Bipyrazine Synthesis
| Stannylated Pyrazine | Halide Partner | Catalyst | Product | Yield (%) | Reference |
| 2-(Tributylstannyl)pyrazine | 2-Chloropyrazine | Pd(PPh₃)₄ | 2,2'-Bipyrazine | 75 | rsc.org |
Chemoselective Nucleophilic Aromatic Substitution (SNA)r Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrazine. wikipedia.orgyoutube.com The presence of electron-withdrawing nitrogen atoms in the pyrazine ring facilitates the attack of nucleophiles, allowing for the displacement of a leaving group, typically a halide. wikipedia.org This reaction is often highly chemoselective, enabling the selective substitution of one halide over another in di- or polyhalogenated pyrazines. researchgate.net
The regioselectivity of SNAr reactions on unsymmetrically substituted dichloropyrazines is a critical aspect. researchgate.net Studies have shown that the position of substitution is influenced by the electronic and steric nature of the existing substituent on the pyrazine ring. For example, in 2-substituted 3,5-dichloropyrazines, the incoming nucleophile will preferentially attack one of the two chloro-substituted positions based on these factors. This inherent selectivity is a powerful tool for the controlled synthesis of specifically substituted pyrazine derivatives. The reaction is widely used for the introduction of amine, alkoxide, and thiol nucleophiles. rsc.org
Dehydrogenative Coupling Routes to Pyrazine Derivatives
Traditional pyrazine syntheses often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net However, modern synthetic chemistry has seen the emergence of more atom-economical and environmentally benign methods, such as acceptorless dehydrogenative coupling (ADC). nih.govacs.org These reactions form C-N bonds and construct the heterocyclic ring while releasing only hydrogen gas and water as byproducts. nih.govexlibrisgroup.com
Base-metal catalysts, particularly those based on earth-abundant manganese, have been successfully employed for the synthesis of 2,5-disubstituted symmetrical pyrazines. nih.govacs.orgst-andrews.ac.uk This is typically achieved through the dehydrogenative self-coupling of 2-amino alcohols. nih.govexlibrisgroup.com Ruthenium pincer complexes have also demonstrated high efficiency in catalyzing the formation of 2,5-disubstituted symmetrical pyrazines from β-amino alcohols. acs.org
Table 1: Catalysts in Dehydrogenative Coupling for Pyrazine Synthesis
| Catalyst Type | Precursors | Byproducts | Reference |
|---|---|---|---|
| Manganese Pincer Complex | 2-Amino Alcohols | H₂O, H₂ | nih.govacs.org |
Biocatalytic and Green Chemistry Approaches in Pyrazine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazines. This involves the use of biocatalysts and advanced process technologies like continuous flow synthesis. rsc.org
Biocatalysis offers a mild and highly selective alternative to traditional chemical synthesis. rsc.org Amine transaminases (ATAs) have been utilized for the synthesis of pyrazines. nih.gov The process involves the regioselective amination of α-diketones to produce α-amino ketones. These intermediates then undergo spontaneous oxidative dimerization to form the corresponding symmetrical pyrazines. nih.gov This chemo-enzymatic approach allows for the production of pure pyrazine products that can be directly extracted from the aqueous reaction medium. nih.gov
Another significant development is the use of lipases for the synthesis of pyrazinamide (B1679903) derivatives. rsc.orgnih.gov For instance, immobilized Candida antarctica Lipase B (CAL-B) and Lipozyme® TL IM from Thermomyces lanuginosus have been shown to catalyze the amidation of pyrazine esters or acids with various amines to produce pyrazinamides in high yields. rsc.orgrsc.org
Continuous flow chemistry provides several advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. rsc.org This technology has been successfully applied to the biocatalytic synthesis of pyrazinamide derivatives. rsc.orgnih.gov In a typical setup, solutions of a pyrazine ester and an amine are passed through a packed-bed reactor containing an immobilized enzyme, such as Lipozyme® TL IM. nih.gov This method allows for efficient and continuous production of the desired amide. rsc.org The development of such continuous-flow systems represents a significant step towards greener and more efficient manufacturing of pyrazine-based compounds. rsc.orgnih.gov
Table 2: Comparison of Batch vs. Continuous Flow for Pyrazinamide Synthesis
| Parameter | Batch Reactor (Shaker) | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM | nih.gov |
| Reaction Time | ~17 hours | ~20 minutes (residence time) | nih.gov |
| Scalability | Limited | Good | rsc.org |
Mechanistic Elucidation of Key Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, typically fast step, the leaving group is eliminated, restoring the aromaticity of the pyrazine ring. The first step is usually rate-determining. nih.gov
The proposed mechanism for the manganese-catalyzed dehydrogenative coupling of 2-amino alcohols to form pyrazines begins with the dehydrogenation of the alcohol to an aldehyde. nih.govacs.org This is followed by the condensation of the amine group of a second 2-amino alcohol molecule with the newly formed aldehyde to generate a hemiaminal, which then dehydrates to an imine. An intramolecular cyclization followed by a second dehydrogenation step yields a dihydropyrazine (B8608421) intermediate, which finally aromatizes to the pyrazine product through a further dehydrogenation. nih.govacs.org
For biocatalytic pyrazine synthesis using transaminases, the mechanism involves the enzyme-catalyzed transfer of an amino group from an amine donor (like isopropylamine) to an α-diketone substrate. nih.gov This forms an α-amino ketone intermediate. Two molecules of this intermediate then undergo a non-enzymatic oxidative dimerization to yield the final dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrazine |
| Pyridazine |
| Pyridine (B92270) |
| 2-Aminopyrazine |
| 3,6-Dichloropyrazine-2-carbonitrile |
| Favipiravir |
| Botryllazine A |
| 2,3-Dimethylpyrazine |
| Pyrazinamide |
| Atorvastatin |
| Sunitinib |
| Polycartine B |
Chemical Transformations and Reactivity of 2 Chloro 6 Propylsulfanyl Pyrazine
Reactivity at the Halogen Center (Chlorine)
The chlorine atom on the pyrazine (B50134) ring is susceptible to nucleophilic substitution and serves as a handle for the formation of organometallic intermediates, enabling further functionalization of the heterocyclic core.
Displacement Reactions with Various Nucleophiles
The electron-deficient nature of the pyrazine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This reactivity is a cornerstone for creating diverse libraries of pyrazine derivatives.
Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiols. For instance, reactions with primary and secondary amines lead to the corresponding 2-amino-6-(propylsulfanyl)pyrazine derivatives. While specific examples for 2-Chloro-6-(propylsulfanyl)pyrazine are not extensively documented in readily available literature, the general reactivity of chloropyrazines suggests that these reactions proceed under thermal conditions or with the aid of a base. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a milder and more general route to C-N bond formation. mdpi.com This methodology is broadly applicable to a wide range of amines and (hetero)aryl halides.
Below is a representative table of potential displacement reactions based on the known reactivity of similar chloropyrazines:
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
| Amine | Morpholine | 2-Morpholino-6-(propylsulfanyl)pyrazine | SNAr / Buchwald-Hartwig Amination |
| Alkoxide | Sodium methoxide | 2-Methoxy-6-(propylsulfanyl)pyrazine | SNAr |
| Thiol | Sodium thiophenoxide | 2-(Phenylthio)-6-(propylsulfanyl)pyrazine | SNAr |
Formation of Organometallic Intermediates for Further Functionalization
The chloro-substituted pyrazine can be converted into organometallic reagents, which are then used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of chloropyrazines with aryl or heteroaryl boronic acids is a well-established method for the synthesis of biaryl and heteroaryl-substituted pyrazines. nih.gov While specific data for this compound is limited, related compounds like 2-chloropyrazine (B57796) readily participate in these reactions. nih.gov
Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is another powerful tool for functionalizing the pyrazine ring. nih.gov This reaction allows for the introduction of alkyne moieties, which can be further elaborated.
Grignard Reagent Formation: While less common for chloropyrazines due to potential side reactions, the formation of a Grignard reagent could theoretically be achieved under carefully controlled conditions. This would open up possibilities for reaction with a wide range of electrophiles. A patent describes a method for synthesizing 2-acetylpyrazine from 2-cyanopyrazine and a Grignard reagent, showcasing the utility of such intermediates in pyrazine chemistry. mdpi.com
Reactivity at the Sulfur Center (Propylsulfanyl)
The sulfur atom of the propylsulfanyl group offers another site for chemical modification, primarily through oxidation, but also through transformations involving the carbon-sulfur bond and its potential as a coordinating ligand.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. youtube.com These transformations introduce new functional groups and can significantly alter the electronic properties and biological activity of the molecule.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Stronger oxidizing agents or harsher reaction conditions will typically lead to the formation of the sulfone. youtube.com
The following table outlines the expected products from the oxidation of this compound:
| Product | Oxidizing Agent Example |
| 2-Chloro-6-(propylsulfinyl)pyrazine | Hydrogen Peroxide / Acetic Acid |
| 2-Chloro-6-(propylsulfonyl)pyrazine | Potassium Permanganate |
A search of the PubChem database reveals the existence of 2-Chloro-6-(2-methylsulfonylethylsulfanyl)pyrazine, indicating that the oxidation of the sulfur atom in similar pyrazine derivatives to a sulfone is a documented transformation. nih.gov
Cleavage or Transformation of the C-S Bond
The carbon-sulfur bond in aryl sulfides can be cleaved under specific conditions, although this is generally a less common transformation compared to reactions at the chlorine or sulfur centers. nih.gov The cleavage can occur through various mechanisms, including reductive or oxidative pathways. For instance, photochemically induced homolytic cleavage of the C-S bond in some alkyl and benzyl (B1604629) sulfides has been reported. researchgate.net Additionally, certain metal-free methods have been developed for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org
Ligand Properties of the Propylsulfanyl Moiety
Thioethers are known to act as ligands for transition metals. nih.gov The sulfur atom in the propylsulfanyl group of this compound possesses lone pairs of electrons that can coordinate to a metal center. The coordination chemistry of pyrazine derivatives is an active area of research, with applications in catalysis and materials science. nih.gov The presence of both a nitrogen-containing aromatic ring and a sulfur donor site makes this compound a potential bidentate or bridging ligand in coordination complexes.
Reactivity of the Pyrazine Heterocycle
The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de This inherent electronic nature significantly influences its chemical reactivity, making it generally resistant to electrophilic attack while being more susceptible to nucleophilic and radical reactions. thieme-connect.deyoutube.com In this compound, the presence of an electron-withdrawing chloro group further deactivates the ring, while the propylsulfanyl group can modulate reactivity through its electronic and potential chelating effects.
Ring Functionalization through Directed Metalation or Electrophilic Attack
Electrophilic Attack
Direct electrophilic aromatic substitution on the carbon atoms of the this compound ring is challenging. The pyrazine nucleus is significantly less reactive than benzene (B151609) and even pyridine (B92270) towards electrophiles. thieme-connect.deresearchgate.net The deactivation is compounded by the tendency of the ring nitrogens to be protonated or complex with Lewis acids under typical electrophilic reaction conditions, which adds further positive charge to the heterocycle and increases its resistance to attack by electrophiles. thieme-connect.de
Consequently, reactions such as nitration, sulfonation, and Friedel-Crafts acylation are generally not viable methods for the functionalization of this ring system. thieme-connect.de If an electrophilic attack were to occur, it would likely happen at one of the nitrogen atoms due to the presence of lone pair electrons, leading to the formation of a quaternary pyrazinium salt. youtube.com Successful electrophilic substitution on a pyrazine carbon atom typically necessitates the presence of strong electron-donating or activating groups on the ring, which are absent in this molecule. thieme-connect.deyoutube.com
Directed Metalation
A more effective strategy for the functionalization of such an electron-poor heterocycle is directed ortho metalation (DoM). organic-chemistry.orgwikipedia.org This process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a new substituent with high regioselectivity.
In this compound, both the chloro and the propylsulfanyl groups, as well as the ring nitrogens, can influence the site of metalation. The sulfur atom in the propylsulfanyl group, with its lone electron pairs, can act as a DMG by chelating the lithium atom of the base (e.g., n-butyllithium), thereby directing deprotonation to an adjacent ring position. The most probable sites for deprotonation would be the C-5 or C-3 positions.
While the chloro group is generally a weak DMG, the combined electronic effects of all substituents would determine the ultimate regiochemical outcome. organic-chemistry.org Research on the related compound 2-chloropyridine (B119429) has shown that unusual regioselectivity can occur, highlighting that outcomes are not always predictable. nih.govresearchgate.net Once formed, the lithiated pyrazine can react with various electrophiles to yield functionalized products.
Table 1: Potential Functionalization of this compound via Directed Metalation and Electrophilic Trapping
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |
| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl (e.g., -CH₃) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |
| Iodine | I₂ | Iodo (-I) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) |
| Stannyl Halides | Tributyltin chloride (Bu₃SnCl) | Stannyl (-SnBu₃) |
This table presents hypothetical transformations based on established directed ortho metalation chemistry.
Rearrangement and Ring Expansion/Contraction Reactions
Rearrangement Reactions
Halopyrazines can undergo rearrangement during nucleophilic substitution reactions, particularly through a mechanism known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC). thieme-connect.de Instead of a direct displacement of the chloride, a nucleophile could potentially add to one of the carbon atoms of the pyrazine ring, inducing a ring-opening event. Subsequent rearrangement and ring-closure could lead to the formation of a different heterocyclic system, such as an imidazole (B134444) derivative. thieme-connect.de This pathway demonstrates that the pyrazine core is not always inert and can be transformed under certain reaction conditions.
Ring Expansion and Contraction
Ring expansion and contraction are well-documented transformations in organic chemistry, often driven by the release of ring strain or the formation of a more stable intermediate. wikipedia.orgyoutube.com However, there are no specific reports in the surveyed literature detailing ring expansion or contraction reactions for this compound.
By analogy with other azine systems, such reactions are mechanistically plausible under specific conditions. For example, ring contraction of pyrimidines to pyrazoles upon reaction with hydrazine (B178648) is a known transformation. researchgate.net Photochemical or carbene-mediated reactions are also common strategies for inducing ring contractions in cyclic systems. wikipedia.orgnih.gov Conversely, ring expansions can sometimes be achieved through the rearrangement of bicyclic intermediates, such as in the Buchner ring expansion. wikipedia.org While these reactions have not been documented for this specific molecule, they represent potential, albeit unexplored, avenues of reactivity.
Conformational Analysis and Dynamic Behavior of Substituents
The central pyrazine ring is, by definition, an aromatic and therefore planar heterocycle. thieme-connect.de The primary sources of conformational flexibility in the molecule are the rotations around the C(6)-S single bond and the S-C and C-C bonds within the propyl chain.
The dynamic behavior of the molecule is characterized by the rotation of the propylsulfanyl group. At ambient temperatures, the rotation around the C(aryl)-S bond is expected to be rapid on the NMR timescale. This would result in time-averaged signals for the protons on the propyl group and the pyrazine ring. The orientation of the propyl chain relative to the pyrazine ring can be described by the dihedral angle between the plane of the ring and the plane defined by the C(6)-S-C(1') atoms of the propyl group. Steric hindrance between the ethyl part of the propyl substituent and the ring nitrogen at position 1 or the proton at C-5 would influence the preferred conformations, likely favoring those where the bulky part of the chain is directed away from the ring.
Low-temperature studies could potentially restrict this rotation, allowing for the observation of distinct conformers. However, no such specific experimental or computational conformational analysis for this compound has been found in the reviewed literature.
Table 2: Key Structural and Conformational Features of this compound
| Feature | Description | Basis |
| Heterocyclic Core | Planar aromatic pyrazine ring | General knowledge of aromatic heterocycles thieme-connect.de |
| Primary Rotatable Bonds | C(6)–S, S–C(propyl), C–C(propyl) | Inferred from molecular structure |
| Key Conformations | Defined by rotation of the propylsulfanyl group | General stereochemical principles |
| Dynamic Process | Rapid bond rotation at room temperature | Inferred from general chemical principles |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of a compound. For 2-Chloro-6-(propylsulfanyl)pyrazine, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to probe its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. While direct FT-IR spectra for this compound are not extensively published in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from similar compounds like pyrazine (B50134) and its derivatives. core.ac.uk
Key functional groups in this compound include the pyrazine ring, the C-Cl bond, the C-S bond, and the propyl group. The pyrazine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, and ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C=N stretching vibrations of the pyrazine ring are also expected in this region. The C-Cl stretching vibration is anticipated to appear in the 800-600 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the 700-600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl group will be observed in the 3000-2850 cm⁻¹ range, with their bending vibrations appearing around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (rocking).
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | Pyrazine ring | > 3000 |
| C-H stretching (aliphatic) | Propyl group | 2850-3000 |
| C=N/C=C stretching | Pyrazine ring | 1400-1600 |
| C-H bending (aliphatic) | Propyl group | ~1465 and ~1380 |
| C-Cl stretching | Chloro group | 600-800 |
| C-S stretching | Propylsulfanyl group | 600-700 |
FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for identifying the pyrazine ring vibrations, which are often strong in Raman scattering due to the ring's polarizability. nih.gov
The symmetric breathing vibration of the pyrazine ring, which is typically weak or absent in the IR spectrum, should give a strong band in the Raman spectrum. The C-S and C-Cl stretching vibrations are also expected to be observable. The FT-Raman spectrum serves as a unique molecular fingerprint, allowing for the unambiguous identification of the compound.
The SERS spectrum would provide insights into the orientation of the molecule on the surface. For instance, if the molecule adsorbs via the sulfur atom of the propylsulfanyl group, the vibrational modes associated with the C-S bond and the adjacent part of the molecule would be selectively enhanced. Alternatively, if the interaction occurs through the nitrogen atoms of the pyrazine ring, the ring vibrations would show a more pronounced enhancement. This information is crucial for understanding the molecule's interaction with metallic surfaces, which is relevant in fields such as sensor technology and catalysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazine ring and the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the pyrazine ring nitrogens, as well as the electron-donating effect of the sulfur atom.
The pyrazine ring has two protons, and due to the asymmetrical substitution, they are not chemically equivalent and are expected to appear as doublets in the aromatic region (typically δ 8.0-8.5 ppm). The coupling constant between these two protons would be small, characteristic of a meta-like coupling in a six-membered heteroaromatic ring.
The propyl group will exhibit three sets of signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the sulfur atom. The methylene group attached to the sulfur will be deshielded compared to a typical alkane due to the electronegativity of the sulfur atom.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine-H | 8.0 - 8.5 | Doublet | ~2-3 |
| Pyrazine-H | 8.0 - 8.5 | Doublet | ~2-3 |
| -S-CH₂ -CH₂-CH₃ | ~3.1 | Triplet | ~7 |
| -S-CH₂-CH₂ -CH₃ | ~1.7 | Sextet | ~7 |
| -S-CH₂-CH₂-CH₃ | ~1.0 | Triplet | ~7 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents. The pyrazine ring carbons will appear in the downfield region of the spectrum. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfur atom (C-S) will be significantly affected. The carbon of the C-Cl bond is expected to be highly deshielded due to the electronegativity of chlorine. The carbon attached to the sulfur will also be deshielded. The other two carbons of the pyrazine ring will have chemical shifts influenced by the nitrogen atoms. The carbon atoms of the propyl group will appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Pyrazine) | 150 - 155 |
| C-S (Pyrazine) | 155 - 160 |
| Pyrazine-CH | 130 - 140 |
| Pyrazine-CH | 130 - 140 |
| -S-CH₂ -CH₂-CH₃ | 30 - 35 |
| -S-CH₂-CH₂ -CH₃ | 20 - 25 |
| -S-CH₂-CH₂-CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the propyl chain. The triplet of the terminal methyl group (H-3') would show a correlation to the multiplet of the adjacent methylene group (H-2'). This H-2' signal would, in turn, correlate with the triplet of the methylene group attached to the sulfur atom (H-1'). On the pyrazine ring, the two aromatic protons (H-3 and H-5) would likely not show a COSY correlation due to the large distance separating them.
HSQC (Heteronuclear Single Quantum Coherence): This technique establishes direct one-bond correlations between protons and the carbons to which they are attached. The expected correlations are detailed in the table below.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal longer-range couplings (typically 2-3 bonds), which are crucial for piecing together the molecular skeleton. Key expected correlations would include:
The protons of the methylene group attached to sulfur (H-1') to the pyrazine ring carbon C-6.
The pyrazine proton H-5 to the pyrazine carbons C-3 and C-6.
The pyrazine proton H-3 to the pyrazine carbons C-2 and C-5.
These correlations would definitively establish the connectivity between the propylthio group and the chloropyrazine ring.
Predicted NMR Data:
Based on data from similar compounds like 2-chloropyrazine (B57796) and alkyl thioethers, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HSQC Correlation | Expected HMBC Correlations |
| H-3 | ~8.2 | C-3 | C-2, C-5 | |
| H-5 | ~8.1 | C-5 | C-3, C-6 | |
| H-1' | ~3.2 (t) | C-1' | C-2', C-3', C-6 | |
| H-2' | ~1.7 (m) | C-2' | C-1', C-3' | |
| H-3' | ~1.0 (t) | C-3' | C-1', C-2' | |
| C-2 | - | ~152 | - | H-3 |
| C-3 | H-3 | ~142 | Yes | H-5 |
| C-5 | H-5 | ~140 | Yes | H-3 |
| C-6 | - | ~158 | - | H-5, H-1' |
| C-1' | H-1' | ~35 | Yes | H-2', H-3' |
| C-2' | H-2' | ~22 | Yes | H-1', H-3' |
| C-3' | H-3' | ~13 | Yes | H-1', H-2' |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this method provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (C₇H₉ClN₂S).
Table of Exact Mass Calculation:
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 188.017497 |
The calculated monoisotopic mass for the [M]⁺ ion is 188.0175 Da. HRMS would also reveal the characteristic isotopic pattern for a chlorine-containing compound, with a significant M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a fingerprint for the molecule's structure. For this compound, the fragmentation is expected to be influenced by the chloro-substituted pyrazine ring and the propyl sulfide (B99878) side chain.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway would involve initial cleavage of the side chain. Common fragmentation patterns for sulfides include cleavage of the carbon-sulfur bond and the carbon-carbon bonds within the alkyl chain.
Alpha-cleavage: Cleavage of the C-S bond could lead to the formation of a propyl radical ([C₃H₇]⁺, m/z 43) and a chloropyrazinylthiolate radical cation.
McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the propyl chain can be transferred to the sulfur atom, leading to the elimination of propene (C₃H₆, loss of 42 Da) and the formation of a fragment ion at m/z 146.
Cleavage of the Pyrazine Ring: The stable aromatic ring would be more resistant to fragmentation, but loss of the chlorine atom (loss of 35 Da) or cleavage of the ring itself could occur at higher energies.
Table of Predicted Major Fragments:
| m/z | Predicted Fragment Ion | Possible Origin |
| 188/190 | [C₇H₉ClN₂S]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl |
| 146/148 | [C₄H₃ClN₂S]⁺ | Loss of propene (C₃H₆) via McLafferty rearrangement |
| 113/115 | [C₄H₂ClN₂]⁺ | Loss of the propylsulfanyl radical (•SC₃H₇) |
| 43 | [C₃H₇]⁺ | Propyl cation from side-chain cleavage |
UV-Visible Spectroscopy for Electronic Absorption Properties
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions.
The pyrazine ring itself exhibits characteristic absorptions. The introduction of substituents like chlorine and a propylsulfanyl group will shift the position and intensity of these absorption bands.
π → π Transitions:* These are typically high-intensity absorptions and are expected to occur at shorter wavelengths (around 260-280 nm for substituted pyrazines). The propylsulfanyl group, with its lone pairs on the sulfur atom, can donate electron density to the pyrazine ring, which would likely cause a red shift (shift to longer wavelength) of this band compared to unsubstituted pyrazine.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These are generally lower in intensity and occur at longer wavelengths (typically >300 nm for pyrazines).
Predicted UV-Visible Absorption Data:
While specific experimental data is unavailable, the expected absorption maxima can be estimated based on related pyrazine derivatives.
| Type of Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | ~275 | High | The primary absorption band for the aromatic system. |
| n → π | ~320 | Low | A weaker absorption at longer wavelength, characteristic of heteroaromatic compounds. |
The solvent used for analysis can also influence the spectrum. Polar solvents may cause a blue shift (to shorter wavelength) of n → π* transitions and a red shift of π → π* transitions.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Propylsulfanyl Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and understand the behavior of molecules at the atomic and electronic levels. For 2-chloro-6-(propylsulfanyl)pyrazine, these calculations can reveal key details about its geometry, energy, and other fundamental properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the geometry and electronic structure of organic molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions within the molecule.
Ab Initio Methods for Energy and Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energy and properties. While computationally more demanding than DFT, ab initio calculations can be used to refine the results obtained from DFT or to study systems where DFT might be less reliable.
For this compound, ab initio calculations could be used to obtain a precise value for its ground-state energy, which is a fundamental thermochemical property. Furthermore, these methods can be employed to calculate other properties such as dipole moments, polarizabilities, and vibrational frequencies, which are crucial for understanding the molecule's interaction with electromagnetic fields and its infrared spectrum.
Conformational Landscape and Potential Energy Surface Mapping
The propylsulfanyl group in this compound introduces conformational flexibility to the molecule. The rotation around the C-S and S-C bonds gives rise to different spatial arrangements of the propyl chain, known as conformers. Mapping the potential energy surface (PES) is a computational technique used to explore these different conformers and identify the most stable ones.
By systematically rotating the dihedral angles associated with the propylsulfanyl group and calculating the energy at each point, a detailed map of the conformational landscape can be constructed. This analysis would likely reveal several local energy minima, corresponding to stable conformers, and the transition states that connect them. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities and physical properties.
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its reactivity and many of its physical properties. Electronic structure analysis provides a lens through which we can understand these aspects of this compound.
HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com
From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
This table presents the theoretical formulas for key molecular reactivity descriptors derived from HOMO and LUMO energies.
Charge Distribution and Electrostatic Potential (MEP) Mapping
The distribution of electron density in a molecule is rarely uniform. Some regions are electron-rich, while others are electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis serves as a powerful computational tool for interpreting the electronic structure of a molecule in terms of localized bonds and lone pairs. This method provides a chemically intuitive understanding of charge distribution, bonding interactions, and electron delocalization.
For this compound, an NBO analysis would be instrumental in dissecting the electronic interactions between the pyrazine (B50134) ring and its chloro and propylsulfanyl substituents. A key aspect of this analysis is the examination of hyperconjugative interactions, where electron density is delocalized from a filled (donor) orbital to a vacant (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).
Significant donor-acceptor interactions expected within this molecule would include delocalization from the lone pairs (LP) of the pyrazine nitrogen atoms and the sulfur atom into the antibonding (π* or σ) orbitals of the pyrazine ring. For instance, studies on similar pyrazine derivatives have shown that interactions between nitrogen lone pairs and the ring's π orbitals are significant. rsc.org The interaction of the chlorine's lone pairs with the ring's orbitals would also provide insight into its electronic influence.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C2-C3) | ~5-10 | n → π |
| LP (1) N4 | π (C5-C6) | ~5-10 | n → π |
| LP (1) S | σ (C6-C5) | ~2-5 | n → σ |
| LP (3) Cl | σ (C2-N1) | ~1-3 | n → σ |
| π (C5-C6) | π (N1-C2) | ~15-25 | π → π* |
Note: The data in this table is hypothetical and intended to illustrate the types and relative strengths of interactions that would be quantified.
Spectroscopic Property Predictions
Computational Vibrational Frequency Analysis and Assignment
Computational vibrational frequency analysis is a cornerstone for the interpretation of experimental Infrared (IR) and Raman spectra. Typically performed using Density Functional Theory (DFT), these calculations predict the frequencies of molecular vibrations and the nature of their atomic motions.
For this compound, a vibrational analysis would follow a geometry optimization at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically overestimated and are therefore scaled using an empirical factor to achieve better agreement with experimental results. nih.gov This computational approach would enable the definitive assignment of key vibrational modes, including the C-H, C-Cl, and C-S stretching vibrations, as well as the characteristic pyrazine ring breathing and deformation modes. aip.orgacs.org The Potential Energy Distribution (PED) would be used to describe the contribution of each internal coordinate to a specific vibration.
| Calculated Frequency (cm⁻¹, scaled) | Assignment (Dominant PED Contribution) |
|---|---|
| ~3050-3100 | C-H stretching (aromatic) |
| ~2850-2950 | C-H stretching (aliphatic) |
| ~1550-1600 | Pyrazine ring stretching |
| ~1400-1450 | Pyrazine ring stretching |
| ~1100-1150 | Pyrazine ring breathing |
| ~700-750 | C-S stretching |
| ~600-650 | C-Cl stretching |
Note: This data is hypothetical and illustrates the expected frequency regions for key vibrational modes.
Theoretical NMR Chemical Shift Calculations
The calculation of NMR chemical shifts provides a powerful method for validating and interpreting experimental ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is predominantly used to compute the magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).
A theoretical NMR study of this compound would predict the chemical shifts for each unique carbon and hydrogen atom. Such calculations are sensitive to the chosen computational method, basis set, and the simulation of solvent effects, often through a Polarizable Continuum Model (PCM). The results would quantify the electronic influence of the chloro and propylsulfanyl groups on the pyrazine ring. For example, the carbon atoms directly bonded to the electronegative chlorine (C2) and the sulfur (C6) would be expected to have significantly downfield chemical shifts compared to the other ring carbons. researchgate.netjocpr.com
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C2 | ~150-155 |
| C3 | ~130-135 |
| C5 | ~135-140 |
| C6 | ~155-160 |
| H3 | ~8.0-8.5 |
| H5 | ~8.0-8.5 |
| CH₂ (S-CH₂) | ~3.0-3.5 |
| CH₂ (middle) | ~1.6-2.0 |
| CH₃ | ~0.9-1.2 |
Note: This data is hypothetical and illustrates expected chemical shift ranges relative to TMS.
Reaction Mechanism and Kinetics Studies
Transition State Characterization for Key Transformations
Computational chemistry provides profound insights into reaction mechanisms by identifying and characterizing the transition states (TS) of chemical reactions. A pivotal reaction for this compound is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is replaced by a nucleophile.
Theoretical modeling of an SNA_r reaction, for instance with a hydroxide (B78521) or alkoxide nucleophile, would involve mapping the potential energy surface to locate the reactants, products, any reaction intermediates, and the transition states connecting them. A transition state is identified as a saddle point with a single imaginary vibrational frequency, the motion of which corresponds to the reaction coordinate. mdpi.com A critical question for this system is whether the reaction proceeds through a single, concerted transition state or via a two-step mechanism involving a discrete Meisenheimer complex intermediate. nih.govnih.gov Computational studies could definitively distinguish between these pathways.
Thermodynamic and Kinetic Profiles of Reactions
By calculating the energies of all stationary points along a reaction pathway, a comprehensive thermodynamic and kinetic profile can be constructed. This includes determining the reaction's enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
The rate of the reaction is governed by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. A lower activation barrier implies a faster reaction. For the SNA_r of this compound, computational analysis would yield the activation energies, allowing for the prediction of reaction rates and the identification of the rate-determining step. Furthermore, comparing the activation barriers for nucleophilic attack at different positions on the pyrazine ring would confirm the regioselectivity of the substitution at the C-Cl bond. acs.org
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +18 to +25 |
| Meisenheimer Intermediate | -2 to +8 |
| Transition State 2 | +13 to +20 |
| Products | -8 to -18 |
Advanced Theoretical Concepts in Pyrazine Chemistry
Aromaticity, a fundamental concept in chemistry, is not a directly observable quantity but can be quantified through various computational indices. rsc.org These indices provide a measure of the extent of cyclic electron delocalization, which in turn influences the stability and reactivity of the ring system. For substituted pyrazines, the degree of aromaticity is modulated by the electronic effects of the substituents. researchgate.net
Key Aromaticity Descriptors:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values approaching 0 suggest a non-aromatic or bond-alternating structure. nih.gov
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, with more negative values suggesting stronger aromatic character. nih.gov
The pyrazine ring itself is aromatic, though less so than benzene (B151609), due to the presence of the more electronegative nitrogen atoms. researchgate.net The introduction of a chlorine atom, an electron-withdrawing group, is expected to decrease the electron density of the ring and potentially reduce its aromaticity. Conversely, the propylsulfanyl group can donate electron density to the ring through resonance involving the sulfur lone pairs, which could counteract the effect of the chlorine atom to some extent. The net effect on aromaticity would depend on the balance of these opposing influences.
Illustrative Aromaticity Indices for Substituted Pyrazines
| Compound | Substituent Effects | Expected HOMA | Expected NICS(1) (ppm) |
| Pyrazine | Reference | ~0.8 | -8 to -10 |
| 2-Chloropyrazine (B57796) | Electron-withdrawing | Lower than pyrazine | Less negative than pyrazine |
| 2-(Propylsulfanyl)pyrazine | Weakly donating/withdrawing | Similar to or slightly higher than pyrazine | Similar to or slightly more negative than pyrazine |
| This compound | Competing effects | Intermediate | Intermediate |
Note: The values in this table are illustrative and based on established chemical principles of substituent effects on aromaticity. Actual computational results would be required for quantitative assessment.
Computational methods are invaluable for predicting the reactivity of molecules and the most likely sites for chemical attack. nih.gov For this compound, key descriptors derived from quantum chemical calculations can illuminate its behavior in chemical reactions.
Key Reactivity Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and resistance to electronic excitation. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
The site selectivity of reactions, such as electrophilic or nucleophilic aromatic substitution, is governed by the distribution of electron density and the localization of the frontier orbitals. The chlorine and propylsulfanyl substituents direct incoming reagents to specific positions on the pyrazine ring. The MEP surface would likely show a region of high positive potential near the hydrogen atoms on the pyrazine ring, indicating their susceptibility to nucleophilic attack, a common reaction for electron-deficient pyrazine systems. chemicalize.com Conversely, any potential electrophilic attack would be directed to the carbon atoms where the HOMO has the largest density, likely influenced by the propylsulfanyl group.
Illustrative Frontier Orbital Data and Reactivity Predictions
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Pyrazine | Lower | Higher | Large | Moderately reactive |
| 2-Chloropyrazine | Lower than pyrazine | Lower than pyrazine | Similar to pyrazine | More electrophilic, susceptible to nucleophilic attack |
| 2-(Propylsulfanyl)pyrazine | Higher than pyrazine | Similar to pyrazine | Smaller than pyrazine | More nucleophilic |
| This compound | Intermediate | Lower | Intermediate | Susceptible to both nucleophilic and electrophilic attack at specific sites |
Note: This table presents a qualitative prediction of reactivity trends based on theoretical principles. Quantitative values would necessitate specific computational studies.
Applications in Advanced Materials and Chemical Synthesis Excluding Prohibited Doma
Ligand Design for Organometallic Catalysis
The nitrogen atoms in the pyrazine (B50134) ring possess lone pairs of electrons that can coordinate to metal centers, allowing pyrazine derivatives to function as ligands in organometallic complexes. These complexes are often employed as catalysts in a variety of chemical transformations.
Pyrazine-containing ligands are integral to numerous transition metal-catalyzed reactions. The pyrazine scaffold is found in many biologically active compounds and pharmaceuticals, and its derivatives are increasingly applied as ligands in catalysis, as selective extractants for f-block metals, and in photovoltaic devices. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. rsc.orgresearchgate.net These reactions are crucial for synthesizing complex functionalized pyrazines. rsc.org
For instance, palladium-catalyzed Stille coupling has been used to create hybrid pyrazine-terpyridine ligands for self-assembled transition metal complexes. rsc.org Similarly, iron complexes supported by π-acidic bis(imino)pyrazine ligands exhibit unique redox chemistry, where the pyrazine core can be reversibly reduced. acs.org The isosteric relationship of pyrazine to the more common pyridine (B92270) building block means that pyrazine-based ligands can sometimes outperform their pyridine counterparts or open up new catalytic pathways. acs.org
The performance of a metal catalyst is significantly influenced by the electronic properties of its ligands. In 2-Chloro-6-(propylsulfanyl)pyrazine, the chloro and propylsulfanyl groups have opposing electronic effects that can be leveraged in ligand design.
Chloro Group: As a halogen, the chloro group is electron-withdrawing, which decreases the electron density on the pyrazine ring. When this ligand coordinates to a metal, it enhances the metal center's Lewis acidity. This can affect the catalytic cycle, for example, by promoting the reductive elimination step.
Propylsulfanyl Group: The sulfur atom in the propylsulfanyl group has lone pairs that can donate electron density to the pyrazine ring through resonance. This electron-donating effect increases the electron-donating ability of the pyrazine ligand.
Studies on other heterocyclic ligand systems have demonstrated a clear correlation between the electronic nature of substituents and catalytic activity. For example, in certain iridium-based catalysts, ligands with electron-donating substituents were found to enhance the rate of imine reduction compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic push-pull nature of this compound could be used to finely tune the electronic environment of a catalytic metal center, thereby modulating its reactivity and selectivity for specific applications.
Table 1: Predicted Electronic Effects of Substituents on Ligand Properties
| Substituent | Type | Electronic Effect on Pyrazine Ring | Potential Impact on Coordinated Metal Center |
| Chloro | Halogen | Electron-withdrawing (via induction) | Increases Lewis acidity; may enhance oxidative addition |
| Propylsulfanyl | Thioether | Electron-donating (via resonance) | Increases electron density; may enhance reductive elimination |
Building Blocks for Conjugated Systems and Organic Electronics
The development of new π-conjugated materials is essential for advancing modern optoelectronics. rsc.org Pyrazine-based materials are of particular interest due to their favorable charge transfer properties. rsc.org The structure of this compound makes it an ideal precursor for such systems.
The chloro atom on the pyrazine ring serves as a versatile handle for synthetic elaboration. It can be readily displaced or participate in cross-coupling reactions to build larger, conjugated molecules. This allows this compound to act as a foundational unit for creating pyrazine-fused π-electron systems. nih.gov Such fused systems are of interest for their potential applications in medicinal chemistry and materials science. For example, pyrazines fused with 1,2,3-triazoles have been synthesized and explored for their use as fluorescent probes and as structural units in polymers. nih.gov The synthesis of these complex heterocycles often relies on the strategic functionalization of pyrazine precursors. nih.gov
The electron-deficient (acceptor) nature of the pyrazine ring makes it a key component in donor-acceptor (D-A) type molecules designed for organic light-emitting diodes (OLEDs). When a pyrazine unit is combined with an electron-rich (donor) moiety, the resulting intramolecular charge transfer can lead to efficient light emission.
Research has demonstrated the successful synthesis of D-A compounds using pyrazine and triphenylamine (B166846) (a donor) as building blocks. rsc.org These materials, when used as the active elements in OLED devices, have shown excellent performance. rsc.org One such device achieved a maximum external quantum efficiency (EQE) of 7.37%, which surpasses the theoretical limit of 5% for traditional fluorescent emitters, suggesting a different underlying emission mechanism. rsc.org The incorporation of a substituted pyrazine like this compound into such D-A structures could further modulate the electronic and photophysical properties of the resulting materials.
Table 2: Performance of a Pyrazine-Triphenylamine Based OLED Device
| Compound | Maximum Emission (nm) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) |
| Pyrazine-TPA Derivative 2 | 516 | 3.2 | 8123 | 7.37 rsc.org |
Bifunctional pyrazine derivatives can serve as monomers for the synthesis of polypyrazines. These polymers incorporate the pyrazine ring into their backbone, creating conjugated systems with potentially useful electronic and optical properties. The functional groups on the pyrazine monomer can be chosen to facilitate polymerization and to tune the properties of the resulting polymer. Recent developments in pyrazine-functionalized π-conjugated materials have highlighted their application in solar cells, light-emitting diodes, and field-effect transistors. rsc.org Furthermore, pyrazines fused to other heterocyclic systems, such as 1,2,3-triazoles, have been identified as valuable structural units for creating novel polymers. nih.gov The ability to create well-defined polypyrazine derivatives opens avenues for developing new materials for a range of electronic applications.
Intermediates in Fine Chemical Synthesis
The molecular architecture of this compound, featuring a reactive chlorine atom and a functionalizable propylsulfanyl group on a pyrazine core, establishes it as a valuable intermediate in fine chemical synthesis. This section delves into its role as a precursor for a variety of chemical structures and its application in sequential synthetic strategies.
Versatility as Precursors for Diverse Chemical Entities
The reactivity of the C-Cl bond in this compound is the cornerstone of its versatility. This bond is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. This allows for the introduction of a wide array of functional groups, thereby enabling the generation of a diverse range of pyrazine derivatives.
While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous chloropyrazine systems provides a strong basis for understanding its synthetic potential. For instance, research on 5-alkyl-6-chloropyrazine-2-carboxamides has demonstrated the successful substitution of the chlorine atom by various alkyl and arylthiolates. nih.gov This suggests that the chlorine in this compound can be readily displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
The general scheme for such nucleophilic aromatic substitution (SNAr) reactions is depicted below:

Figure 1: General reaction scheme illustrating the versatility of this compound as a precursor in nucleophilic aromatic substitution reactions. The nucleophile (Nu) can represent a variety of moieties, such as amines, alkoxides, or thiolates, leading to a diverse library of substituted pyrazine derivatives.
This reactivity profile makes this compound a valuable building block for creating libraries of compounds with varied functionalities, which can then be screened for a multitude of applications in materials science and other areas of chemical research.
Use in Multi-Step Synthetic Sequences
The strategic placement of two distinct reactive sites—the chloro and the propylsulfanyl groups—on the pyrazine ring allows for the sequential and regioselective modification of this compound. This characteristic is highly advantageous in multi-step synthetic sequences, where precise control over the introduction of different functionalities is crucial for the construction of complex target molecules.
For example, the chloro group can be initially targeted for a nucleophilic substitution or a cross-coupling reaction. Subsequently, the propylsulfanyl group can be chemically modified. The sulfur atom in the propylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which in turn can influence the electronic properties of the pyrazine ring and provide further handles for chemical manipulation.
A hypothetical multi-step synthesis starting from this compound could involve an initial Suzuki coupling at the chloro position to introduce a new carbon-carbon bond, followed by oxidation of the sulfide (B99878) to a sulfone. This two-step sequence would yield a highly functionalized pyrazine derivative with significantly altered electronic and steric properties.
Interactive Data Table: Potential Multi-Step Syntheses from this compound
| Step | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C-2 |
| 2 | Oxidation | m-CPBA or H₂O₂ | Sulfoxide or Sulfone at C-6 |
| 1 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group at C-2 |
| 2 | Alkylation of Sulfide | Alkyl halide | Sulfonium (B1226848) salt at C-6 |
This ability to be selectively modified in a stepwise manner underscores the value of this compound as a key intermediate in the assembly of intricate molecular frameworks.
Advancements in Analytical Chemistry through Derivatization
Chemical derivatization is a powerful technique in analytical chemistry used to enhance the detectability and chromatographic behavior of analytes. mdpi.comexlibrisgroup.comchromatographyonline.comlibretexts.orgnih.gov While specific derivatization protocols for this compound are not prominent in the literature, its inherent chemical functionalities lend themselves to established derivatization strategies.
The reactive chlorine atom can serve as a primary site for derivatization. Reagents that react specifically with chloroarenes can be employed to introduce a tag that facilitates detection by various analytical methods, such as UV-Vis or fluorescence spectroscopy. For instance, reaction with a fluorescent amine would yield a highly fluorescent pyrazine derivative, enabling its detection at very low concentrations.
Furthermore, the propylsulfanyl group offers another avenue for derivatization. The sulfide can be targeted by specific reagents, or it can be oxidized to a sulfone, which can then be further functionalized. This dual-handle approach allows for the development of sophisticated analytical methods for the detection and quantification of this compound or its metabolites in various matrices.
Interactive Data Table: Potential Derivatization Strategies for Analytical Applications
| Target Functional Group | Derivatization Reagent Type | Resulting Tag | Analytical Enhancement |
| Chloro group | Fluorescent amine | Fluorescent moiety | Increased sensitivity in fluorescence detection |
| Chloro group | Chromophoric thiol | UV-active group | Enhanced UV-Vis detection |
| Propylsulfanyl group | Oxidizing agent (e.g., m-CPBA) | Sulfone | Altered polarity for chromatographic separation |
| Propylsulfanyl group | Alkylating agent with a reporter group | Tagged sulfonium salt | Introduction of a specific detectable marker |
The potential for creating a range of derivatives with tailored analytical properties highlights the prospective role of this compound in advancing analytical methodologies.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
